"S-(Difluoromethyl) benzenesulfonothioate CAS number"
"S-(Difluoromethyl) benzenesulfonothioate CAS number"
An In-depth Technical Guide to S-(Difluoromethyl) benzenesulfonothioate (CAS: 2022186-75-8): A Modern Reagent for Difluoromethylthiolation
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties. The difluoromethylthio (-SCF₂H) group, in particular, has garnered significant attention from medicinal chemists.[1] This moiety offers a unique combination of properties: it is intermediately lipophilic, falling between the well-known methyl (-CH₃) and trifluoromethylthio (-SCF₃) groups, which provides flexibility in fine-tuning a drug candidate's solubility and permeability.[2] Furthermore, the -SCF₂H group acts as a weak hydrogen bond donor and can enhance a molecule's metabolic stability.[1][2][3]
Historically, the introduction of this valuable group has been hampered by harsh reaction conditions or the use of unstable reagents. The development of S-(Difluoromethyl) benzenesulfonothioate (CAS No. 2022186-75-8) represents a significant advancement in the field.[4] This shelf-stable and readily scalable reagent provides a reliable and versatile method for the radical difluoromethylthiolation of a wide array of substrates under mild conditions, making it an indispensable tool for researchers, scientists, and drug development professionals.[1][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications.
Physicochemical Properties and Characterization
S-(Difluoromethyl) benzenesulfonothioate is a yellow oil that has been demonstrated to be a stable compound suitable for storage and handling under standard laboratory conditions.[1][5] Its stability has been formally assessed using Differential Scanning Calorimetry (DSC), confirming its practicality as a benchtop reagent.[1][5]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 2022186-75-8 | [6] |
| Synonym | Difluoromethylsulfanylsulfonylbenzene | |
| Appearance | Yellow Oil | [1] |
| Molecular Formula | C₇H₆F₂O₂S₂ | Calculated |
| Molecular Weight | 224.25 g/mol | Calculated |
| ¹H NMR | δ 7.94 (d, J=8.0 Hz, 2H), 7.70 (t, J=6.8 Hz, 1H), 7.60 (t, J=8.4 Hz, 2H), 7.28 (t, J=56.0 Hz, 1H) ppm (400 MHz, CDCl₃) | [1] |
| ¹⁹F NMR | δ -93.32 (d, J=55.9 Hz, 2F) ppm (376 MHz, CDCl₃) | [1] |
| ¹³C NMR | δ 145.3, 134.8, 129.7, 126.9, 121.4 (t, J=281.3 Hz) ppm (101 MHz, CDCl₃) | [1] |
| Purity | >95% | |
| Storage | Store in freezer (-20°C), inert atmosphere, away from moisture. | [7] |
Scalable Synthesis: A Protocol Built on Process Safety and Efficiency
The practical utility of any reagent is fundamentally tied to its accessibility. S-(Difluoromethyl) benzenesulfonothioate can be prepared on a large scale via a robust, two-step process from inexpensive, commercially available starting materials.[1][5] This procedure was designed to overcome the limitations of previous methods that often required harsh basic conditions, which are incompatible with many functional groups.[1]
Expert Insight: The Rationale Behind the Synthetic Strategy
The key to this synthesis is the controlled, in-situ generation of the reactive intermediate, difluoromethylsulfenyl chloride ([HCF₂SCl]).[5] Traditional methods for generating fluoroalkylthioethers often rely on difluorocarbene, which requires strong bases and can lead to poor functional group tolerance. This modern approach circumvents that issue by building the C-S bond first and then functionalizing the sulfur atom under controlled, non-basic conditions. The choice of benzyl mercaptan as a precursor is strategic; the benzyl group can be cleanly cleaved using chlorine gas to generate the required sulfenyl chloride intermediate without compromising the sensitive -SCF₂H moiety.
Diagram: Scalable Two-Step Synthesis Workflow
Caption: Scalable two-step synthesis of S-(Difluoromethyl) benzenesulfonothioate.
Experimental Protocol: 500g-Scale Synthesis[1]
Step 1: Preparation of Benzyl(difluoromethyl)thioether (BnSCF₂H)
-
To a solution of benzyl mercaptan in a suitable solvent, add a base (e.g., sodium hydroxide).
-
Bubble chlorodifluoromethane (HCF₂Cl) gas through the solution at a controlled temperature.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by distillation under reduced pressure.
Step 2: Preparation of S-(Difluoromethyl) benzenesulfonothioate (PhSO₂SCF₂H)
-
Dissolve Benzyl(difluoromethyl)thioether (BnSCF₂H) in a chlorinated solvent (e.g., chloroform) in a reactor cooled to -20 °C.
-
Slowly introduce a solution of chlorine gas (1.0 equivalent) in the same solvent, maintaining the temperature at -20 °C. This step is critical as it generates the [HCF₂SCl] intermediate.
-
Causality: Maintaining a low temperature (-20 °C) is crucial for maximizing yield (up to 94%). At higher temperatures, side reactions become more prevalent. Using more than 1.0 equivalent of chlorine can lead to the formation of benzenesulfonyl chloride (PhSO₂Cl) as a byproduct, significantly reducing the yield of the desired product.[1]
-
-
Once the chlorination is complete, add solid sodium benzenesulfinate (PhSO₂Na) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture through Celite to remove sodium chloride and any unreacted sodium benzenesulfinate.
-
Concentrate the filtrate in vacuo and purify the residue by distillation under reduced pressure (63–65 °C / 60 Pa) to yield the final product as a yellow oil.
Reactivity and Mechanistic Considerations
S-(Difluoromethyl) benzenesulfonothioate functions primarily as a powerful radical difluoromethylthiolation reagent.[1][4] Its reactivity is harnessed under mild conditions, often initiated by visible light, making it compatible with a broad range of sensitive functional groups.
Mechanism: Visible-Light-Mediated Aromatic C-H Difluoromethylthiolation
In a typical reaction with an electron-rich (hetero)arene, such as N-methylindole, the process is initiated by visible light irradiation.[1][2] It is proposed that an excited-state donor-acceptor complex forms between the electron-rich arene and PhSO₂SCF₂H.[1] Homolytic cleavage of the S-S bond then generates a difluoromethylthio radical (•SCF₂H) and a benzenesulfonyl radical (PhSO₂•). The •SCF₂H radical adds to the aromatic ring, and subsequent rearomatization yields the final product.
Diagram: Generalized Radical Difluoromethylthiolation Mechanism
Caption: Generalized mechanism for visible-light-mediated radical difluoromethylthiolation.
Applications in Synthesis and Drug Discovery
The reagent's excellent functional group tolerance makes it ideal for late-stage functionalization, a critical strategy in drug development for rapidly generating analogs of lead compounds.[4]
A) Difluoromethylthiolation of (Hetero)arenes
This is one of the most powerful applications, allowing for the direct C-H functionalization of electron-rich aromatic and heteroaromatic systems.[2] Substrates like indoles and pyrroles react efficiently under metal-free, visible-light-mediated conditions at room temperature.[1][2]
Sample Protocol: Difluoromethylthiolation of N-methylindole [1]
-
In a vial, dissolve N-methylindole (1.0 equiv) and PhSO₂SCF₂H (1.5 equiv) in a suitable solvent (e.g., acetonitrile).
-
Degas the solution with an inert gas (e.g., argon).
-
Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture and purify by column chromatography to isolate the desired N-methyl-3-difluoromethylthioindole.
B) Reactions with Boronic Acids, Carboxylic Acids, and Alkenes
Beyond C-H functionalization, PhSO₂SCF₂H has proven effective for a variety of other transformations:
-
Aryl and Alkyl Boronic Acids: Undergoes radical difluoromethylthiolation.[4][8]
-
Aliphatic Carboxylic Acids: Enables decarboxylative difluoromethylthiolation to form alkyl difluoromethyl thioethers.[4]
-
Alkenes: Participates in a phenylsulfonyl-difluoromethylthio difunctionalization reaction across the double bond.[4]
Table 2: Summary of Representative Applications
| Substrate Class | Reaction Type | Conditions | Product | Source(s) |
| Electron-Rich (Hetero)arenes | C-H Difluoromethylthiolation | Visible Light, Room Temp. | Ar-SCF₂H | [1][2] |
| Aliphatic Carboxylic Acids | Decarboxylative Difluoromethylthiolation | Radical Initiator | R-SCF₂H | [4] |
| Aryl/Alkyl Boronic Acids | Radical Coupling | Radical Initiator | R-SCF₂H | [4][8] |
| Alkenes | Difunctionalization | Radical Initiator | PhSO₂-C-C-SCF₂H | [4] |
Safety and Handling
While S-(Difluoromethyl) benzenesulfonothioate is noted for its stability, standard laboratory precautions for handling sulfur-containing organic reagents should be observed.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: For long-term stability, the reagent should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[7]
Conclusion
S-(Difluoromethyl) benzenesulfonothioate has emerged as a premier reagent for introducing the synthetically valuable -SCF₂H group into organic molecules. Its notable shelf-stability, amenability to large-scale synthesis, and ability to function under mild, radical conditions address many of the challenges previously associated with difluoromethylthiolation. For researchers in pharmaceuticals and agrochemicals, this reagent represents a reliable and versatile tool for lead compound optimization and the exploration of new chemical space, ultimately accelerating the drug discovery process.
References
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Title: Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S -(Difluoromethyl)benzenesulfonothioate PhSO 2 SCF 2 H | Request PDF Source: ResearchGate URL: [Link]
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Title: Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO2SCF2H Source: ACS Publications - Organic Process Research & Development URL: [Link]
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Title: Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO2SCF2H (Detailed View) Source: ACS Publications - Organic Process Research & Development URL: [Link]
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Title: Radical difluoromethylthiolation of aromatics enabled by visible light Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Direct Monofluoromethylthiolation with S-(Fluoromethyl) Benzenesulfonothioate | Request PDF Source: ResearchGate URL: [Link]
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Title: A Metal-Free Diverse Synthesis of Difluoromethylthioethers and Difluorobis(arylthio)methanes from RSX (X = SR, Cl, SO2Ph) and TMSCF2H Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
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Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Center for Biotechnology Information (PMC) URL: [Link]
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